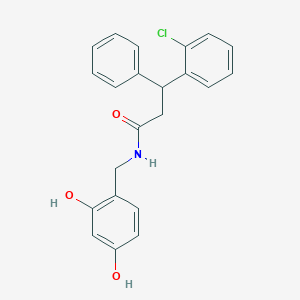![molecular formula C17H10F3N3 B5668722 4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. This process results in compounds that exhibit significant DNA-topoisomerase I inhibitory activity, indicating potential biological interest (Zanatta et al., 2006). Another approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to efficient synthesis routes for related compounds (Karcı & Demirçalı, 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques such as 'H and 13 C NMR, 2D-NMR, UV–vis, FT-IR, and 1 H NMR spectroscopy. These analyses confirm the complex structure of the pyrimido[1,2-a]benzimidazole derivatives and provide insights into their molecular configurations and potential reactivity patterns.
Chemical Reactions and Properties
Chemical reactions involving 4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole derivatives are diverse and include interactions with different chemical agents to produce a wide range of compounds with varying properties. The reactivity of these compounds under different conditions highlights their versatility and potential for further chemical modifications.
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The orthorhombic crystal structure of one derivative, as determined by X-ray diffraction, indicates the solid-state configuration of these molecules (Ge et al., 2011).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and biological activity, are essential for predicting the utility of these compounds in various scientific fields. The antimicrobial activity of some derivatives, as well as their interactions with biological molecules, suggest potential applications in medical and pharmaceutical research (Sharma, Kumar, & Mohan, 2010).
Scientific Research Applications
Synthesis and Structural Properties
Trifluoromethyl-substituted Di- and Tetrahydroazolopyrimidines : The condensation of 4,4,4-trifluoro-1-phenylbut-1-en-3-one with 2-aminobenzimidazole and other compounds yields derivatives of pyrimido[1,2-a]benzimidazole. X-ray structural investigations have been carried out on these compounds (Desenko et al., 2004).
Novel Synthesis Methods : Synthesis of novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2H)-ones has been described, where the structure of the products was confirmed using NMR and other spectroscopic methods. These compounds have shown DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
Biological and Antiproliferative Activities
Antiproliferative Activity : A series of pyrimido[1,2-a]benzimidazole derivatives exhibited antiproliferative activity in vitro against neoplastic and normal cell lines, with particular compounds showing significant activity (Nowicka et al., 2014).
Antimicrobial Activity : Synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones have shown significant activity against various bacterial species, correlating with their fused heterocyclic systems (Sharma et al., 2010).
Chemical Reactivity and Synthesis
Microwave-assisted Synthesis : Trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles have been synthesized under pressurized microwave irradiation, showcasing a novel method of synthesis (Shaaban, 2008).
Regioselective Synthesis : The regioselectivity of cyclocondensation reactions of trifluoromethyl derivatives has been confirmed both experimentally and theoretically using Density Functional Theory (DFT) calculations (Salem et al., 2015).
properties
IUPAC Name |
4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)15-10-14(11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)21-16(23)22-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBNUMRLUHHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane](/img/structure/B5668657.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione](/img/structure/B5668659.png)
![2-(3-fluoro-2-pyridinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5668661.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5668669.png)
![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one](/img/structure/B5668674.png)
![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)

![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)
